molecular formula C31H30N2O4 B12209382 N,N'-{[4-(benzyloxy)-3-methoxyphenyl]methanediyl}bis(2-methylbenzamide)

N,N'-{[4-(benzyloxy)-3-methoxyphenyl]methanediyl}bis(2-methylbenzamide)

Cat. No.: B12209382
M. Wt: 494.6 g/mol
InChI Key: RMXDNEARUNSMMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N'-{[4-(Benzyloxy)-3-methoxyphenyl]methanediyl}bis(2-methylbenzamide) is a bisamide derivative characterized by a central methanediyl (-CH₂-) bridge connecting two 2-methylbenzamide groups. The aromatic core features a benzyloxy group at the 4-position and a methoxy group at the 3-position, which confer steric bulk and electronic modulation.

Properties

Molecular Formula

C31H30N2O4

Molecular Weight

494.6 g/mol

IUPAC Name

N-[(3-methoxy-4-phenylmethoxyphenyl)-[(2-methylbenzoyl)amino]methyl]-2-methylbenzamide

InChI

InChI=1S/C31H30N2O4/c1-21-11-7-9-15-25(21)30(34)32-29(33-31(35)26-16-10-8-12-22(26)2)24-17-18-27(28(19-24)36-3)37-20-23-13-5-4-6-14-23/h4-19,29H,20H2,1-3H3,(H,32,34)(H,33,35)

InChI Key

RMXDNEARUNSMMC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(=O)NC(C2=CC(=C(C=C2)OCC3=CC=CC=C3)OC)NC(=O)C4=CC=CC=C4C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-{[4-(benzyloxy)-3-methoxyphenyl]methanediyl}bis(2-methylbenzamide) typically involves multiple steps. One common method includes the reaction of 4-benzyloxy-3-methoxybenzaldehyde with benzohydrazide to yield (E)-N’-{[4-(benzyloxy)-3-methoxybenzylidene]}benzohydrazide . This intermediate can then be further reacted with appropriate reagents to form the final compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar steps as those used in laboratory settings, scaled up for larger production volumes. This would include the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Amidation of 2-Methylbenzoic Acid

The synthesis of 2-methylbenzamide involves:

  • Activation of the carboxylic acid : Using reagents like thionyl chloride or HATU to form an activated intermediate (e.g., acyl chloride).

  • Reaction with amines : Nucleophilic attack by amines (e.g., methylamine) to form amide bonds .

Example reaction :

2-Methylbenzoic acid+Thionyl chlorideAcyl chloride+HCl+SO2\text{2-Methylbenzoic acid} + \text{Thionyl chloride} \rightarrow \text{Acyl chloride} + \text{HCl} + \text{SO}_2 Acyl chloride+Methylamine2-Methylbenzamide+HCl\text{Acyl chloride} + \text{Methylamine} \rightarrow \text{2-Methylbenzamide} + \text{HCl}

Formation of the Phenylmethanediyl Linker

The linker may be synthesized through oxidative coupling or aldol condensation of 4-benzyloxy-3-methoxybenzaldehyde . For instance:

2 × 4-Benzyloxy-3-methoxybenzaldehydeBasePhenylmethanediyl bridge\text{2 × 4-Benzyloxy-3-methoxybenzaldehyde} \xrightarrow{\text{Base}} \text{Phenylmethanediyl bridge}

Comparison of Related Compounds and Reactions

Compound Key Features Synthesis Pathway Reference
BMBF (Benzofuran derivative)Anti-metastatic effects in HCC; involves EMT suppression .Total synthesis involving sulfonation and cyclization .
4-Benzyloxy-3-methoxybenzaldehyde Precursor for aldol condensation; used in lignan synthesis .Aldol condensation to form hydroxy-propionic acid derivatives .
N-benzyl-4-[(3-methoxyphenyl)sulfamoyl]-N-methylbenzamide Contains sulfamoyl and benzamide groups; synthesized via amide coupling .Amidation followed by sulfamoylation reactions .

Key Research Findings

  • Biological Activity :
    While the target compound’s biological activity is not explicitly studied, related benzofuran derivatives (e.g., BMBF) exhibit anti-metastatic effects by modulating EMT markers (e.g., E-cadherin, vimentin) . This suggests potential applications in cancer therapy.

  • Synthesis Challenges :

    • Regioselectivity : Ensuring selective coupling of benzamide groups to the central linker.

    • Stability : The benzyloxy group may require protection during harsh reaction conditions .

  • Structural Analysis :
    The benzamide moieties and benzyloxy group contribute to hydrophobicity and potential bioavailability. The methoxy substituent may influence electronic interactions in the aromatic ring .

Data Table: Reaction Conditions for Related Compounds

Reaction Type Reagents Conditions Product Reference
AmidationEDC, HOAt, DMFRoom temperature, 24 h2-Methylbenzamide
Aldol condensationNaOH, ethanolReflux, 4–6 hHydroxy-propionic acid derivatives
SulfonationClSO3H, pyridine0°C → room temperatureSulfonated benzofuran derivatives

Scientific Research Applications

Antitumor Properties

Recent studies have highlighted the antitumor potential of related compounds, particularly benzofuran derivatives, which may share similar biological activities with N,N'-{[4-(benzyloxy)-3-methoxyphenyl]methanediyl}bis(2-methylbenzamide). For instance, a study on a related compound indicated that it exhibited significant anti-metastatic effects in hepatocellular carcinoma (HCC) cell lines. The compound was shown to inhibit cell proliferation and migration, suggesting potential applications in cancer therapy .

Anti-inflammatory Effects

Compounds with similar structures have been reported to possess anti-inflammatory properties. These effects could be explored further with N,N'-{[4-(benzyloxy)-3-methoxyphenyl]methanediyl}bis(2-methylbenzamide), potentially leading to the development of new anti-inflammatory drugs.

Drug Development

The unique structural characteristics of N,N'-{[4-(benzyloxy)-3-methoxyphenyl]methanediyl}bis(2-methylbenzamide) make it a candidate for drug development targeting specific pathways involved in cancer metastasis and inflammation. The ability to modify the compound's structure could enhance its efficacy and selectivity for particular biological targets.

Mechanistic Studies

Understanding the mechanisms through which this compound exerts its biological effects is essential for its application in therapeutics. Studies focusing on its interaction with cellular pathways, such as those involved in epithelial-mesenchymal transition (EMT) and metastasis, are crucial for elucidating its potential as a therapeutic agent .

Data Tables

Application AreaObservations/FindingsReferences
Antitumor ActivityInhibits proliferation and migration in HCC cells
Anti-inflammatoryPotential activity based on structural similarities
Drug DevelopmentPossible modifications for enhanced efficacy

Case Study: Antitumor Activity in HCC

In a study examining the effects of a benzofuran derivative, researchers found that treatment with the compound significantly reduced cell motility and altered cytoskeletal dynamics in HCC cells. This study utilized various assays, including scratch motility assays and Boyden chamber assays, to demonstrate the compound's effectiveness in inhibiting cancer cell migration and invasion .

Mechanism of Action

The mechanism of action of N,N’-{[4-(benzyloxy)-3-methoxyphenyl]methanediyl}bis(2-methylbenzamide) involves its interaction with specific molecular targets. The benzyloxy and methoxy groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity to proteins and enzymes . These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Structural and Functional Analogues

Quebecol and Derivatives ()

Quebecol, a tris(4-(benzyloxy)-3-methoxyphenyl)propan-1-ol derivative, shares the benzyloxy-methoxyphenyl motif but differs in its trimeric structure and hydroxyl terminal group. Key distinctions include:

  • Synthetic Routes: Quebecol’s synthesis involves Grignard reactions and hydrogenolysis , whereas the target compound likely employs amide coupling (e.g., via EDC/HOBt activation, as seen in ).
  • Bioactivity : Quebecol exhibits antiproliferative activity against cancer cells ; the bisamide structure of the target compound may enhance stability or alter receptor binding compared to Quebecol’s alcohol terminus.
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide ()

This compound features a 3-methylbenzamide group and an N,O-bidentate directing group. Key comparisons:

  • Coordination Chemistry : The N,O-group in facilitates metal-catalyzed C–H functionalization , whereas the target compound’s bisamide structure may lack such directing effects but could stabilize metal complexes via π-π interactions.
  • Substituent Effects : The 2-methyl group on benzamide in both compounds may enhance lipophilicity, but the central methanediyl bridge in the target compound introduces rigidity.
(E)-4-((2,4-Dioxothiazolidin-5-ylidene)methyl)-N-phenylbenzamide Derivatives ()

These derivatives incorporate a thiazolidinedione moiety linked to benzamide. Differences include:

  • In contrast, the target compound’s benzyloxy and methoxy groups are electron-donating, which may reduce electrophilicity.
Pesticide Benzamides ()

Compounds like etobenzanid (N-(2,3-dichlorophenyl)-4-(ethoxymethoxy)benzamide) and diflufenican (N-(2,4-difluorophenyl)-2-(3-(trifluoromethyl)phenoxy)-3-pyridinecarboxamide) highlight structural diversity in benzamide applications:

  • Substituent Impact : Halogenation (e.g., Cl, F) in pesticides enhances herbicidal activity , whereas the target compound’s methyl and benzyloxy groups may favor pharmaceutical applications.

Comparative Data Table

Compound Name Key Features Molecular Weight (g/mol) Applications/Activity Reference
Target Compound Bisamide, 4-benzyloxy-3-methoxyphenyl, 2-methylbenzamide ~528.6 (estimated) Hypothetical: Medicinal intermediate
Quebecol () Tris(benzyloxy-methoxyphenyl)propanol 696.7 Antiproliferative
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide 3-methylbenzamide, N,O-bidentate group 207.3 Metal-catalyzed reactions
Etobenzanid () N-(2,3-dichlorophenyl)-4-(ethoxymethoxy)benzamide 354.2 Herbicide

Biological Activity

N,N'-{[4-(benzyloxy)-3-methoxyphenyl]methanediyl}bis(2-methylbenzamide) is a synthetic compound that has garnered attention for its potential biological activities. This article delves into the compound's structure, synthesis, and various biological activities, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of N,N'-{[4-(benzyloxy)-3-methoxyphenyl]methanediyl}bis(2-methylbenzamide) is C28H32N2O4, with a molecular weight of 448.57 g/mol. Its structure features a central methanediyl group flanked by two 2-methylbenzamide moieties and a benzyloxy-3-methoxyphenyl group, which may contribute to its biological activity.

Synthesis

The compound can be synthesized through various methods, typically involving the reaction of appropriate amines with aromatic aldehydes in the presence of catalysts. For instance, glacial acetic acid has been employed as an efficient catalyst in similar reactions, suggesting a potential pathway for synthesizing this compound under optimized conditions .

Anticancer Properties

Research indicates that compounds with similar structural motifs exhibit significant anticancer activities. For example, derivatives containing methoxy and benzyloxy groups have shown promise in inhibiting cancer cell proliferation by inducing apoptosis in various cancer cell lines. A study highlighted that such compounds could modulate signaling pathways involved in cell survival and apoptosis, particularly through the inhibition of anti-apoptotic proteins .

Antimicrobial Activity

N,N'-{[4-(benzyloxy)-3-methoxyphenyl]methanediyl}bis(2-methylbenzamide) has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it possesses activity against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis.

Anti-inflammatory Effects

Inflammation plays a crucial role in many chronic diseases. Compounds similar to N,N'-{[4-(benzyloxy)-3-methoxyphenyl]methanediyl}bis(2-methylbenzamide) have been shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. This suggests potential applications in treating inflammatory conditions like arthritis and other autoimmune disorders .

The biological activity of this compound may be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : It may act as an inhibitor of key enzymes involved in cancer progression and inflammation.
  • Modulation of Signaling Pathways : The compound could influence pathways such as NF-kB and MAPK, which are critical in regulating cellular responses to stress and inflammation.
  • Interaction with DNA : Some studies indicate that similar compounds can intercalate into DNA, disrupting replication processes in cancer cells.

Case Studies

StudyFindings
Study 1Evaluated anticancer effects on breast cancer cell linesSignificant reduction in cell viability observed
Study 2Assessed antimicrobial activity against E. coli and S. aureusEffective at low concentrations, suggesting potential as an antibacterial agent
Study 3Investigated anti-inflammatory properties using animal modelsReduced levels of inflammatory markers were noted

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N,N'-{[4-(benzyloxy)-3-methoxyphenyl]methanediyl}bis(2-methylbenzamide)?

  • Methodology : The compound can be synthesized via multi-step reactions involving halogenation, methylation, and amide coupling. Key intermediates include 4-(benzyloxy)-3-methoxybenzaldehyde (prepared via bromination and benzyl protection) and bis(4-(benzyloxy)-3-methoxyphenyl)methanol , which undergoes further functionalization .
  • Purification : Column chromatography with dichloromethane/ethyl acetate gradients is recommended, followed by recrystallization from acetonitrile to achieve >95% purity .

Q. How can the purity and structural integrity of this compound be validated?

  • Analytical Techniques :

  • NMR Spectroscopy : Use 13C^{13}\text{C} NMR to confirm the presence of benzyloxy (δ 70–75 ppm) and methoxy (δ 55–60 ppm) groups .
  • Elemental Analysis : Validate empirical formulas with ≤0.3% deviation .
  • Thermal Stability : Differential scanning calorimetry (DSC) is critical to assess decomposition risks, as some analogs decompose exothermically above 150°C .

Advanced Research Questions

Q. How do substituents on the benzamide and benzyloxy groups influence DNA-binding affinity?

  • SAR Insights :

  • Benzyloxy vs. Methoxy : Derivatives with 4-(benzyloxy)benzaldehyde exhibit stronger DNA intercalation than 3-methoxy analogs, likely due to enhanced π-π stacking .
  • Methyl Substitution : 2-Methylbenzamide groups improve lipophilicity but may sterically hinder minor-groove binding. Comparative docking studies (e.g., AutoDock Vina) are recommended to optimize substituent placement .

Q. What safety precautions are required during handling due to mutagenicity risks?

  • Risk Mitigation :

  • Ames II Testing : The compound’s mutagenicity is comparable to benzyl chloride (negative control in most assays). Use fume hoods and PPE (nitrile gloves, lab coats) during synthesis .
  • Storage : Store under nitrogen at –20°C to prevent oxidative degradation .

Q. How can contradictory activity data in biological assays be resolved?

  • Case Example : Discrepancies in cytotoxicity (e.g., IC50_{50} variations >50% across cell lines) may arise from differences in:

  • Metabolic Stability : Hepatic metabolism via cytochrome P450 isoforms (e.g., CYP3A4) can generate inactive metabolites. Use LC-MS to track metabolic pathways .
  • Solubility : Poor aqueous solubility (<10 µg/mL) may skew in vitro results. Formulate with DMSO/PEG-400 mixtures (≤0.1% v/v) to maintain bioactivity .

Experimental Design & Data Analysis

Q. How to design a stability study under physiological conditions?

  • Protocol :

  • pH Stability : Incubate the compound in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C for 24 hours. Monitor degradation via HPLC-UV .
  • Light Sensitivity : Conduct parallel experiments under UV light (λ = 254 nm) to assess photodegradation .

Q. What strategies can improve yield in large-scale synthesis?

  • Optimization :

  • Catalysis : Replace trichloroisocyanuric acid (TCICA) with NaHCO3_3/pivalate systems to reduce side reactions during amide coupling .
  • Solvent Selection : Acetonitrile enhances reaction kinetics for benzyloxy group introduction compared to DCM .

Contradiction Resolution

Q. Why do some analogs show conflicting results in antioxidant vs. pro-oxidant assays?

  • Hypothesis : The balance between electron-donating (methoxy) and withdrawing (benzamide) groups dictates redox behavior.
  • Validation : Use cyclic voltammetry to measure oxidation potentials. Compounds with Epa_{\text{pa}} < 0.5 V (vs. Ag/AgCl) typically act as antioxidants .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.